![molecular formula C11H14BClN2O4 B13990789 2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-nitro-phenylamine](/img/structure/B13990789.png)
2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-nitro-phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-nitro-phenylamine is an organic compound that features a unique combination of chloro, nitro, and boronate ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-nitro-phenylamine typically involves the reaction of 2-chloro-4-nitroaniline with 5,5-dimethyl-1,3,2-dioxaborinane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst, which facilitates the formation of the boronate ester group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-nitro-phenylamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Reduction Reactions: Hydrogen gas, palladium catalyst, solvents (e.g., ethanol).
Coupling Reactions: Aryl halides, palladium catalyst, bases (e.g., sodium carbonate), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution Reactions: Products with substituted chloro group.
Reduction Reactions: 2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-amino-phenylamine.
Coupling Reactions: Biaryl compounds.
科学的研究の応用
2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-nitro-phenylamine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique functional groups.
Materials Science: Utilized in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
作用機序
The mechanism of action of 2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-nitro-phenylamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5-methoxyphenol
- Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Uniqueness
2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-nitro-phenylamine is unique due to the presence of both a nitro group and a boronate ester group, which allows it to participate in a wide range of chemical reactions and applications. The combination of these functional groups is not commonly found in similar compounds, making it a valuable compound for research and development.
特性
分子式 |
C11H14BClN2O4 |
|---|---|
分子量 |
284.50 g/mol |
IUPAC名 |
2-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-nitroaniline |
InChI |
InChI=1S/C11H14BClN2O4/c1-11(2)5-18-12(19-6-11)7-3-8(13)10(14)9(4-7)15(16)17/h3-4H,5-6,14H2,1-2H3 |
InChIキー |
HHUSNUWIIABUMY-UHFFFAOYSA-N |
正規SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C(=C2)Cl)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




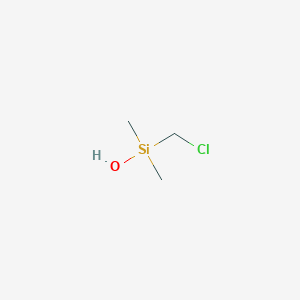
![4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine](/img/structure/B13990723.png)
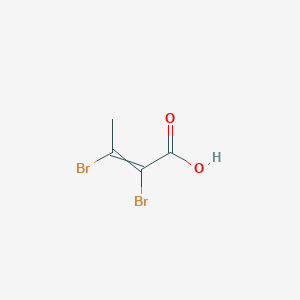
![N-(1,4-dioxaspiro[4.5]dec-8-ylidene)-2-methylpropane-2-sulfinamide](/img/structure/B13990734.png)
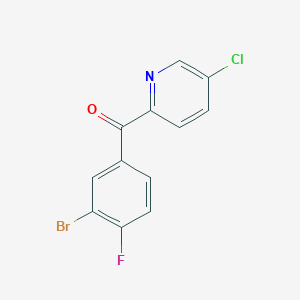

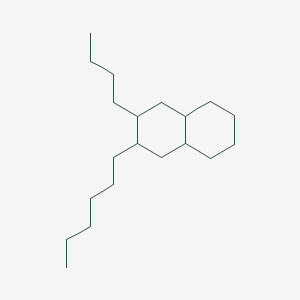

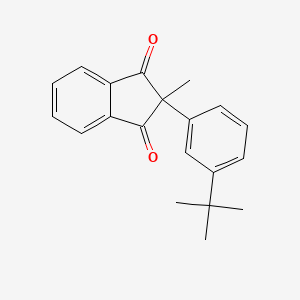

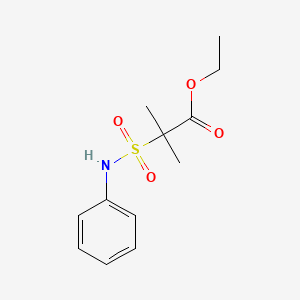
![Ethanol,2-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B13990779.png)
